Cas no 476316-93-5 ((2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide)

(2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure linked to a chlorothiophene-substituted thiazole core and a nitrophenyl group. This molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate or bioactive scaffold. The presence of electron-withdrawing (nitro) and electron-donating (thiophene) moieties may confer tunable electronic properties, while the thiazole ring enhances stability and binding affinity in target interactions. The compound’s structural complexity allows for derivatization, making it valuable in medicinal chemistry for probing structure-activity relationships. Rigorous analytical characterization ensures high purity, suitable for research applications requiring precise molecular specificity.
(2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide structure
476316-93-5 structure
Product Name:(2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
CAS No:476316-93-5
MF:C16H10ClN3O3S2
MW:391.851899623871
CID:5762740
PubChem ID:6003392
Update Time:2025-05-19

(2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • F0447-0178
    • 476316-93-5
    • (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
    • AKOS024577791
    • (E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
    • (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
    • 2-Propenamide, N-[4-(5-chloro-2-thienyl)-2-thiazolyl]-3-(4-nitrophenyl)-
    • Inchi: 1S/C16H10ClN3O3S2/c17-14-7-6-13(25-14)12-9-24-16(18-12)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+
    • InChI Key: QUTBASDYIHRSNT-FPYGCLRLSA-N
    • SMILES: ClC1=CC=C(C2=CSC(NC(/C=C/C3C=CC(=CC=3)[N+](=O)[O-])=O)=N2)S1

Computed Properties

  • Exact Mass: 390.9852112g/mol
  • Monoisotopic Mass: 390.9852112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Density: 1.551±0.06 g/cm3(Predicted)
  • pka: 7.01±0.70(Predicted)

(2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide

Comprehensive Analysis of (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide (CAS No. 476316-93-5)

The compound (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide, with the CAS number 476316-93-5, is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound features a unique combination of thiophene, thiazole, and nitrophenyl moieties, which contribute to its potential biological activities. Researchers are particularly interested in its structure-activity relationship (SAR), as it may hold promise for targeting specific enzymes or receptors involved in various diseases.

In recent years, the demand for novel small-molecule inhibitors and pharmacophores has surged, driven by advancements in computational chemistry and high-throughput screening. The (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide stands out due to its electron-withdrawing and electron-donating groups, which are critical for modulating its binding affinity and selectivity. These properties make it a compelling candidate for further investigation in drug design and therapeutic development.

One of the most frequently searched topics related to this compound is its potential application in cancer research. The nitrophenyl group, in particular, is known to interact with tyrosine kinases and other signaling proteins, which are often dysregulated in malignancies. Additionally, the thiazole ring is a common scaffold in anticancer agents, further highlighting the compound's relevance. Researchers are also exploring its role in anti-inflammatory and antimicrobial therapies, given the documented efficacy of similar structures in these areas.

The synthesis of (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide involves multi-step organic reactions, including condensation, cyclization, and amide coupling. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize the compound and confirm its structural integrity.

From an SEO perspective, this compound aligns with trending search queries such as "thiazole derivatives in drug discovery", "nitrophenyl compounds and their biological effects", and "CAS 476316-93-5 applications". These keywords reflect the growing interest in heterocyclic chemistry and its implications for biomedical research. By focusing on these themes, this article aims to provide valuable insights while optimizing for search engine visibility.

In conclusion, (2E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide represents a fascinating area of study with broad potential in pharmaceutical sciences. Its unique structural features and bioactive properties make it a subject of ongoing research, particularly in the context of targeted therapies and precision medicine. As the scientific community continues to unravel its mechanisms, this compound may pave the way for innovative treatments in the years to come.

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